molecular formula C12H11ClN2 B1371948 4-Chloro-6-(4-ethylphenyl)pyrimidine

4-Chloro-6-(4-ethylphenyl)pyrimidine

Cat. No.: B1371948
M. Wt: 218.68 g/mol
InChI Key: GOZOXJPXUFKQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-ethylphenyl)pyrimidine is a substituted pyrimidine derivative featuring a chlorine atom at position 4 and a 4-ethylphenyl group at position 4.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

4-chloro-6-(4-ethylphenyl)pyrimidine

InChI

InChI=1S/C12H11ClN2/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3

InChI Key

GOZOXJPXUFKQCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The following analysis compares 4-Chloro-6-(4-ethylphenyl)pyrimidine with structurally related compounds, focusing on synthesis methods, substituent effects, and biological relevance.

Key Observations:

Chlorine Reactivity: The chlorine at position 4 serves as a leaving group, enabling nucleophilic substitution (e.g., with phenols, thiols, or amines) .

Substituent Effects :

  • Lipophilicity : The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to smaller substituents like methoxy or methylsulfonyl .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₂H in ) enhance electrophilicity at position 4, facilitating further derivatization .

Key Insights:

  • Anticancer Potential: Thieno[3,2-d]pyrimidine derivatives () exhibit antiproliferative activity, suggesting that the target compound’s 4-ethylphenyl group may enhance tumor cell penetration .
  • Antibacterial Activity : Pyrazolo[3,4-d]pyrimidines () demonstrate broad-spectrum antibacterial effects, likely due to interactions with bacterial topoisomerases .

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